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Introduction

DL-Homophenylalanine, a racemic mixture of D- and L-homophenylalanine, is a non-

proteinogenic amino acid that has garnered significant attention within the scientific community.

Structurally analogous to the essential amino acid phenylalanine but possessing an additional

methylene group in its side chain, this modification imparts unique physicochemical

characteristics that are pivotal to its applications.[1] This guide provides a comprehensive

exploration of these properties, offering field-proven insights and methodologies for

researchers, scientists, and drug development professionals. Understanding these core

attributes is fundamental to leveraging DL-homophenylalanine's potential as a key building

block in peptide synthesis and as a precursor for vital pharmaceuticals, most notably

Angiotensin-Converting Enzyme (ACE) inhibitors.[2][3]

Molecular and Chemical Identity
The foundational step in characterizing any chemical entity is to establish its unambiguous

identity. DL-Homophenylalanine is systematically known as 2-amino-4-phenylbutanoic acid.[4]

Its racemic nature, containing equal amounts of the (R) and (S) enantiomers, is a critical

consideration in both its synthesis and its application, particularly in chiral drug development

where stereochemistry dictates biological activity.[1]
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Identifier Value Source(s)

CAS Number 1012-05-1 [2][5]

Molecular Formula C₁₀H₁₃NO₂ [2][4][5]

Molecular Weight 179.22 g/mol [2][4][5]

IUPAC Name 2-amino-4-phenylbutanoic acid [4]

Synonyms
(RS)-2-Amino-4-phenylbutyric

acid, DL-HomoPhe-OH
[2][5]

SMILES NC(CCc1ccccc1)C(O)=O

InChI Key
JTTHKOPSMAVJFE-

UHFFFAOYSA-N
[4]

Core Physicochemical Properties
The bulk properties of a compound dictate its behavior in various environments, influencing

everything from reaction kinetics to bioavailability. The properties of DL-Homophenylalanine
are summarized below, followed by a detailed discussion.

Property Value / Description Source(s)

Appearance
White to off-white crystalline

powder.
[1][2][5]

Melting Point
282-294 °C (with

decomposition).
[5][6]

Solubility

Soluble in water, with

significant pH dependence.

Slightly soluble in aqueous

acid and base.

[1][6][7]

pKa (Predicted) 2.32 ± 0.10 [6]

Physical State and Appearance
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DL-Homophenylalanine typically presents as a white to off-white crystalline solid.[2][5] This

morphology is indicative of a well-ordered, stable crystal lattice structure under ambient

conditions, which is a crucial factor for its stability, handling, and formulation.

Melting Point and Thermal Stability
The melting point of DL-Homophenylalanine is consistently reported in the range of 282-294

°C, with the caveat that it decomposes at this temperature.[5][6] A recent study involving

thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) confirmed that

the compound undergoes decomposition at temperatures above ~247 °C (520 K) rather than a

simple melting process.[7]

Expert Insight: The observation of decomposition upon melting is characteristic of many

amino acids. The high energy required to break the strong intermolecular forces (hydrogen

bonding, zwitterionic interactions) in the crystal lattice approaches the energy level that

causes cleavage of covalent bonds within the molecule itself. For drug development

professionals, this thermal instability is a critical parameter for processes like lyophilization,

spray drying, and formulation, where temperature excursions must be carefully controlled.

Solubility Profile
The solubility of DL-Homophenylalanine is a nuanced property, heavily influenced by the pH

of the aqueous medium. While broadly described as water-soluble, its solubility is exceptionally

low over a wide neutral pH range.[1][7] However, the solubility increases dramatically at pH

values below 2.5 and above 9.5.[7]

Causality: This behavior is a direct consequence of its zwitterionic nature. DL-
Homophenylalanine possesses both a carboxylic acid group and an amino group.

In highly acidic conditions (pH < 2.5), the amino group is protonated (-NH₃⁺), leading to a

net positive charge and enhanced solubility as a cationic species.

In highly alkaline conditions (pH > 9.5), the carboxylic acid group is deprotonated (-

COO⁻), resulting in a net negative charge and increased solubility as an anionic species.

Near its isoelectric point (neutral pH range), the molecule exists predominantly as a

neutral zwitterion, where intramolecular charge neutralization minimizes interaction with
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polar water molecules, leading to lower solubility.

This pH-dependent solubility is a critical factor in designing dissolution media for analytical

testing and in developing oral drug formulations where the compound must dissolve in the

varying pH environments of the gastrointestinal tract.

Acidity Constant (pKa)
The pKa values dictate the ionization state of the molecule at a given pH. For DL-
Homophenylalanine, a predicted pKa value for the carboxylic acid group is approximately

2.32.[6] Recent literature notes a lack of extensive experimental pKa data, necessitating the

use of quantum chemical calculations for solubility modeling.[7] The pKa of the amino group is

expected to be around 9.5, consistent with its solubility profile.

Spectroscopic Profile for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of DL-
Homophenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Key signals include

multiplets corresponding to the aromatic protons of the phenyl ring, a triplet for the alpha-

proton, and multiplets for the beta- and gamma-protons of the butyric acid chain.[4][8] The

presence of these specific signals and their integration values confirm the core structure.

¹³C NMR: The carbon spectrum will show distinct peaks for the carboxyl carbon, the alpha-

carbon, the carbons of the alkyl chain, and the aromatic carbons, further verifying the

carbon skeleton.[4]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. For

DL-Homophenylalanine, the expected molecular ion peak [M+H]⁺ would be at m/z 180.1.[4]

Fragmentation patterns can also be analyzed to provide further structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.

Characteristic absorption bands include those for the N-H stretching of the amine group,

C=O stretching of the carboxylic acid, and C=C stretching of the aromatic ring.[4]
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Role in Pharmaceutical and Research Applications
DL-Homophenylalanine's utility stems directly from its physicochemical properties. It serves

as a vital chiral building block and pharmaceutical intermediate.

Precursor for ACE Inhibitors
The L-enantiomer, L-Homophenylalanine, is a critical precursor in the synthesis of several

widely used ACE inhibitors, including Enalapril, Delapril, and Ramipril.[3][9][10] These drugs

are essential for managing hypertension and congestive heart failure.[3] The

homophenylalanine moiety is integral to the molecule's ability to bind effectively to the active

site of the angiotensin-converting enzyme.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://cymitquimica.com/cas/1012-05-1/
https://www.chemimpex.com/products/07063
https://pubmed.ncbi.nlm.nih.gov/19500550/
https://pubmed.ncbi.nlm.nih.gov/19500550/
https://pubchem.ncbi.nlm.nih.gov/compound/DL-Homophenylalanine
https://pubchem.ncbi.nlm.nih.gov/compound/DL-Homophenylalanine
https://www.tcichemicals.com/IE/en/p/H1329
https://www.chemicalbook.com/ChemicalProductProperty_US_CB4743635.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB4743635.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC10985536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10985536/
https://www.chemicalbook.com/SpectrumEN_1012-05-1_1HNMR.htm
https://www.guidechem.com/question/what-are-the-applications-and--id128018.html
https://www.nbinno.com/article/other-organic-chemicals/the-crucial-role-of-l-homophenylalanine-in-pharmaceutical-synthesis-gj
https://www.benchchem.com/product/b555944#physicochemical-properties-of-dl-homophenylalanine
https://www.benchchem.com/product/b555944#physicochemical-properties-of-dl-homophenylalanine
https://www.benchchem.com/product/b555944#physicochemical-properties-of-dl-homophenylalanine
https://www.benchchem.com/product/b555944#physicochemical-properties-of-dl-homophenylalanine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b555944?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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